2-Methyl-3-phenyl-2-propenal
Overview
Description
2-Methyl-3-phenyl-2-propenal, also known as α-Methylcinnamaldehyde, is a chemical compound with the molecular formula C10H10O . It is a member of cinnamaldehydes . The compound is a clear yellow liquid .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-phenyl-2-propenal can be represented by the IUPAC Standard InChI:InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+
. The molecular weight of the compound is 146.1858 . Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-3-phenyl-2-propenal is 146.1858 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Intracellular Imaging
2-Methyl-3-phenyl-2-propenal, specifically in the form of FMIP, serves as a ratiometric fluorescent pH probe. This probe is beneficial for detecting strong-acidity pH levels in living cells, featuring large Stokes shifts, high selectivity, good photostability, and excellent cell membrane permeability. This makes it a valuable tool for intracellular imaging and monitoring pH in live cells (Nan et al., 2015).
Reaction Mechanism Studies
Research on the unimolecular elimination of 2-Methyl-3-phenyl-2-propenal in the gas phase reveals insights into reaction mechanisms. This includes the exploration of one-step and two-step reaction channels, providing a deeper understanding of the chemical processes involving this compound (Erastova et al., 2011).
Analysis of Volatile Organic Compounds
2-Methyl-3-phenyl-2-propenal is used in the direct analysis of volatile organic compounds in human breath. This application is significant for monitoring flavor components in foods, such as cinnamon, utilizing techniques like membrane introduction mass spectrometry (MIMS) (Riter et al., 2002).
Modulating Immune Responses
Studies indicate that 2-Methyl-3-phenyl-2-propenal can influence the expression of toll-like receptors and downstream signaling components in murine macrophages. This suggests potential applications in modulating immune responses, especially in the context of traditional Chinese medicine (Zhao et al., 2008).
Gas Phase Decarbonylation Studies
The compound is also a subject in the study of gas phase thermal decarbonylation, particularly in understanding kinetic and mechanistic aspects of α,β-unsaturated aldehydes. This research provides valuable insights into the thermal behavior of organic compounds (Chabán et al., 2007).
DNA Binding and Biological Activity
Research involving platinum(II) complexes with methylated derivatives of phenanthrolines, including 2-Methyl-3-phenyl-2-propenal, explores the relationship between molecular structure and biological activity, particularly in the context of DNA binding and anti-cancer properties (Brodie et al., 2004).
Safety And Hazards
While specific safety and hazard information for 2-Methyl-3-phenyl-2-propenal was not found, general safety practices when handling chemicals should be followed. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
(Z)-2-methyl-3-phenylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUMOWNVWOXZAU-CLFYSBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018368 | |
Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-2-propenal | |
CAS RN |
66051-14-7, 101-39-3 | |
Record name | alpha-Methylcinnamaldehyde, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl cinnamic aldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl cinnamic aldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-METHYLCINNAMALDEHYDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G5N27XPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031566 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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